2,5-Difluorophenyl cyclohexyl ketone 2,5-Difluorophenyl cyclohexyl ketone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13380998
InChI: InChI=1S/C13H14F2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
SMILES: C1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)F
Molecular Formula: C13H14F2O
Molecular Weight: 224.25 g/mol

2,5-Difluorophenyl cyclohexyl ketone

CAS No.:

Cat. No.: VC13380998

Molecular Formula: C13H14F2O

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

2,5-Difluorophenyl cyclohexyl ketone -

Specification

Molecular Formula C13H14F2O
Molecular Weight 224.25 g/mol
IUPAC Name cyclohexyl-(2,5-difluorophenyl)methanone
Standard InChI InChI=1S/C13H14F2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Standard InChI Key FLOWPLRXAHNASK-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)F
Canonical SMILES C1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

2,5-Difluorophenyl cyclohexyl ketone belongs to the aryl alkyl ketone family, featuring a cyclohexane ring connected to a fluorinated benzene ring through a carbonyl group. The fluorine atoms at the 2- and 5-positions of the phenyl ring induce significant electronic effects, including increased electrophilicity at the carbonyl carbon and enhanced lipophilicity compared to non-fluorinated analogs.

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₁₃H₁₄F₂O
Molecular Weight224.25 g/mol
IUPAC NameCyclohexyl(2,5-difluorophenyl)methanone
SMILESC1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)F
InChI KeyFLOWPLRXAHNASK-UHFFFAOYSA-N

Spectroscopic Properties

Nuclear magnetic resonance (NMR) analysis of related fluorophenyl ketones reveals distinct signals for fluorine atoms (δ ~ -110 ppm in ¹⁹F NMR) and carbonyl carbons (δ ~ 205 ppm in ¹³C NMR) . Gas chromatography-mass spectrometry (GC-MS) typically shows a molecular ion peak at m/z 224, with fragmentation patterns dominated by loss of the cyclohexyl group (C₆H₁₁, m/z 113) .

Synthesis Methodologies

Friedel-Crafts Acylation

The primary synthetic route involves Friedel-Crafts acylation of 1,3-difluorobenzene with cyclohexanecarbonyl chloride in the presence of AlCl₃. This Lewis acid facilitates electrophilic aromatic substitution, with the cyclohexanecarbonyl chloride acting as the acylating agent. Reaction conditions typically involve:

  • Temperature: 0–25°C in anhydrous dichloromethane

  • Catalyst Loading: 1.2 equiv AlCl₃

  • Yield: ~70–80% after chromatographic purification

Table 2: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–25°CPrevents side reactions
AlCl₃ Equivalents1.0–1.5Maximizes acylation
Solvent PolarityLow (e.g., DCM, hexane)Enhances electrophilicity

Alternative Approaches

Patent literature on analogous cyclohexyl phenyl ketones describes a multi-step process involving:

  • Diels-Alder Reaction: 1,3-butadiene and acrylic acid form 3-cyclohexene-1-carboxylic acid .

  • Hydrogenation: Saturation of the cyclohexene ring to yield cyclohexanecarboxylic acid .

  • Chlorination: Conversion to cyclohexanecarbonyl chloride using thionyl chloride (SOCl₂) .

  • Friedel-Crafts Reaction: Reacting with fluorobenzene derivatives under AlCl₃ catalysis .
    This method achieves >99% conversion and selectivity by avoiding intermediate purification steps, though direct adaptation to 2,5-difluorophenyl systems requires further validation .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but high miscibility in organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. Fluorine substitutions reduce basicity at the carbonyl oxygen (pKa ~ -3), enhancing stability under acidic conditions.

Reactivity Profile

  • Nucleophilic Acyl Substitution: Reactive toward Grignard reagents and organolithium compounds, forming tertiary alcohols .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) yields cyclohexyl(2,5-difluorophenyl)methanol.

  • Homologation: Transition metal-catalyzed C–C bond cleavage with alkenols enables chain elongation to long-chain ketones (e.g., Pd-catalyzed reactions with 1,2-diols) .

Applications in Scientific Research

Medicinal Chemistry

Fluorinated ketones serve as protease inhibitors due to their ability to mimic tetrahedral transition states. While specific data on 2,5-difluorophenyl cyclohexyl ketone remain proprietary, structural analogs inhibit γ-secretase (IC₅₀ ~ 50 nM) and platelet aggregation .

Materials Science

The compound’s rigid cyclohexyl group and fluorinated aromatic system make it a candidate for liquid crystal precursors. Differential scanning calorimetry (DSC) of related compounds shows mesophase transitions between 80–120°C.

Organic Synthesis

As a building block, the ketone participates in:

  • Wittig Reactions: Formation of α,β-unsaturated ketones with stabilized ylides .

  • Cross-Couplings: Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids .

Research Advancements and Challenges

Diastereomeric Control

Recent studies on tertiary benzylic alcohols demonstrate crystallization-induced diastereomeric transformations (CIDT) achieving 94:6 dr under acidic conditions . Applied to 2,5-difluorophenyl systems, CIDT could resolve racemic mixtures during reduction steps .

Scalability Issues

Industrial-scale Friedel-Crafts reactions face challenges in AlCl₃ waste management. Patent literature highlights solvent-free Diels-Alder approaches as eco-friendly alternatives, though fluorine compatibility requires verification .

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